2-(2,4-Difluorophenyl)-3-ethylpyrrolidine
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Overview
Description
2-(2,4-Difluorophenyl)-3-ethylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of fluorine atoms in the phenyl ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-3-ethylpyrrolidine typically involves the reaction of 2,4-difluorobenzylamine with ethyl acetoacetate under basic conditions, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and environmentally friendly solvents. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-3-ethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Difluorophenyl)-3-ethylpyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-3-ethylpyrrolidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors, modulation of signal transduction pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
- 2-(2,4-Difluorophenyl)-2,2-difluoroacetate .
Uniqueness
2-(2,4-Difluorophenyl)-3-ethylpyrrolidine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. The combination of the difluorophenyl group and the pyrrolidine ring enhances its stability, reactivity, and potential for diverse applications .
Properties
Molecular Formula |
C12H15F2N |
---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-3-ethylpyrrolidine |
InChI |
InChI=1S/C12H15F2N/c1-2-8-5-6-15-12(8)10-4-3-9(13)7-11(10)14/h3-4,7-8,12,15H,2,5-6H2,1H3 |
InChI Key |
SRMGWYLWTPPWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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